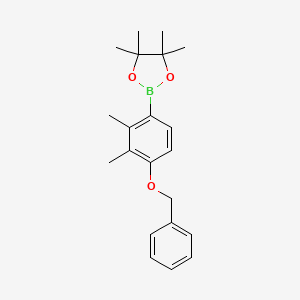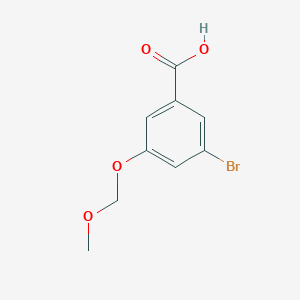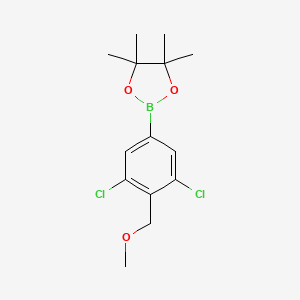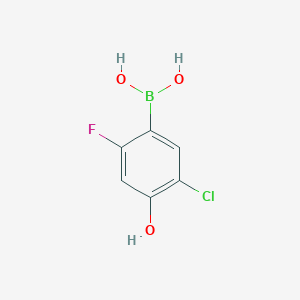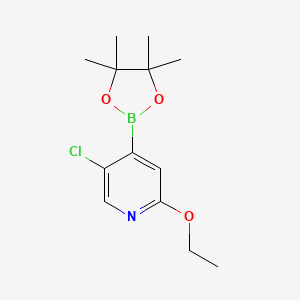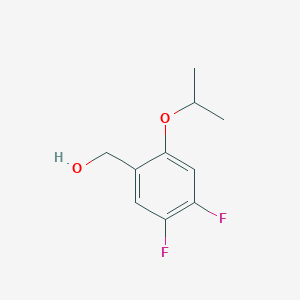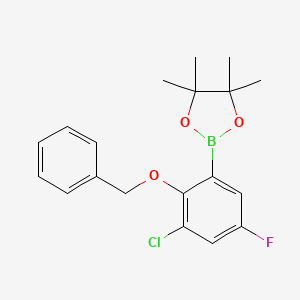
3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121512-63-6 . Its IUPAC name is 2-(3-chloro-4-methyl-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 298.64 .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BClO2S/c1-9-7-8-10 (12 (19-6)11 (9)16)15-17-13 (2,3)14 (4,5)18-15/h7-8H,1-6H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . The country of origin is CN .Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester is based on the reaction of the boron atom with the electrophilic carbon atom of the substrate. The reaction of the boron atom with the carbon atom of the substrate results in the formation of a new carbon-boron bond. This new bond is then further reacted with other functional groups, such as amines, alcohols, and carboxylic acids, to form the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids. Additionally, this compound has been shown to have anti-tumor activity, anti-inflammatory activity, and anti-microbial activity. It has also been shown to have potential applications in the treatment of diabetes, obesity, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The advantages of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester for lab experiments include its high purity, high reactivity, and ease of use. Additionally, this compound can be used in a variety of reactions, including the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids. The main limitation of this compound is its cost, as it is a relatively expensive reagent.
Future Directions
For the use of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester include the development of more efficient synthesis methods for the preparation of organic compounds, such as amines, alcohols, and carboxylic acids. Additionally, further research could be conducted on the potential applications of this compound in the treatment of diabetes, obesity, and cardiovascular diseases. Additionally, further research could be conducted on the potential applications of this compound in the synthesis of agrochemicals and other materials. Finally, further research could be conducted to explore the potential of this compound as a catalyst for the synthesis of organic compounds.
Synthesis Methods
3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester is synthesized by the reaction of 3-chloro-4-methyl-2-(methylthio)phenylboronic acid (CMPBA) with pinacol. The reaction is conducted in a solvent such as toluene, and the reaction is typically carried out at a temperature of 80-90°C. The reaction is typically complete after 1-2 hours. The product is isolated by filtration, and the purity of the product is typically greater than 95%.
Scientific Research Applications
3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other materials. This compound has also been used in the synthesis of a variety of compounds, including the synthesis of compounds with anti-tumor activity, anti-inflammatory activity, and anti-microbial activity. Additionally, this compound has been used in the synthesis of compounds with potential applications in the treatment of diabetes, obesity, and cardiovascular diseases.
Safety and Hazards
properties
IUPAC Name |
2-(3-chloro-4-methyl-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2S/c1-9-7-8-10(12(19-6)11(9)16)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGJTGLLKFNTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


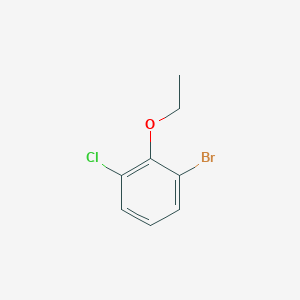
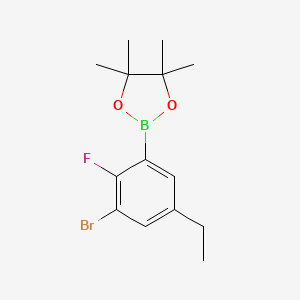
![[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6301300.png)

